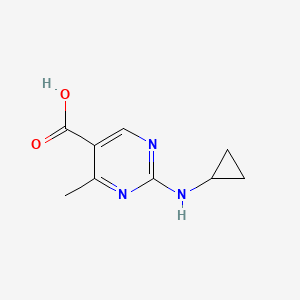

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid

Description

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid (CAS: 1343961-35-2) is a pyrimidine derivative with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.21 g/mol . The compound features a cyclopropylamino substituent at the 2-position and a methyl group at the 4-position of the pyrimidine ring, with a carboxylic acid moiety at the 5-position. This structural configuration confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical research. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name |

2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-5-7(8(13)14)4-10-9(11-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLFFUAETBEDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Products include alcohols and ketones.

Reduction: Products include alcohols and aldehydes.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as an anti-cancer agent. Research indicates that it may target specific pathways involved in tumor growth. Preclinical models have shown promise in its efficacy against various cancer types, making it a subject of interest for further drug development.

Case Study: Anti-Cancer Activity

A study focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme crucial in the glycolytic pathway. Inhibition of LDH can reduce lactate production, which is beneficial in cancer therapy as many tumors rely on aerobic glycolysis for energy production. This mechanism positions the compound as a potential therapeutic agent in metabolic reprogramming strategies for cancer treatment .

Biochemical Research

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid serves as a valuable tool in studying enzyme inhibition and receptor interactions. Its structural features allow it to interact with various biological targets, aiding researchers in understanding complex biological processes.

Enzyme Inhibition Studies

The compound has been utilized to investigate its effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain kinases, which are vital for cell signaling and metabolism, thus providing insights into its potential therapeutic roles .

Agricultural Chemistry

In agricultural research, the compound is being evaluated for its potential as a novel pesticide or herbicide. Its unique chemical properties may contribute to developing environmentally friendly crop protection solutions.

Potential Applications in Agrochemicals

Research indicates that this compound could be effective against specific pests while minimizing environmental impact. Its role in agrochemical formulations could lead to advancements in sustainable agricultural practices .

Material Science

The compound is also investigated for its properties in creating advanced materials. Its inclusion in polymer formulations could enhance thermal stability and mechanical strength.

Material Properties

Studies have shown that incorporating this compound into polymer matrices can improve their performance characteristics, making them suitable for various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Pharmaceutical | Anti-cancer agent | Inhibits LDH; targets metabolic pathways |

| Biochemical Research | Enzyme inhibition studies | Interacts with kinases; aids understanding of metabolism |

| Agricultural Chemistry | Development of pesticides/herbicides | Targets specific pests; reduces environmental impact |

| Material Science | Advanced materials development | Enhances thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Similarity Scores

The following table highlights key structural analogs and their similarity scores (based on and other sources):

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 2-Methylpyrimidine-5-carboxylic acid | 74356-36-8 | C₆H₆N₂O₂ | 0.87 | Methyl at 2-position; lacks cyclopropylamino |

| 2,4-Dimethylpyrimidine-5-carboxylic acid | 4595-61-3 | C₇H₈N₂O₂ | 0.78 | Methyl at 2- and 4-positions |

| 4-Aminopyrimidine-5-carboxylic acid | 306960-77-0 | C₅H₅N₃O₂ | 0.75 | Amino at 4-position; smaller substituents |

| 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid | 20737-41-1 | C₆H₃F₃N₂O₂ | 0.73 | Trifluoromethyl at 2-position |

| Target Compound | 1343961-35-2 | C₉H₁₁N₃O₂ | — | Cyclopropylamino at 2, methyl at 4 |

Key Observations :

- The 4-methyl group may improve metabolic stability relative to unsubstituted or amino-substituted analogs .

Physicochemical and Functional Comparisons

4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid

- CAS : 1248934-00-0

- Molecular Formula : C₉H₁₁N₃O₂ (identical to the target compound)

- Key Difference: Methylamino substituent at 2-position vs. cyclopropylamino.

- Impact : The cyclopropyl group in the target compound likely increases lipophilicity (logP) and may influence receptor binding specificity .

2-Chloro-4-methylpyrimidine-5-carboxylic acid

- CAS : 188781-10-4

- Molecular Formula : C₆H₅ClN₂O₂

- Key Difference: Chloro substituent at 2-position vs. cyclopropylamino.

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid

- CAS : 1552917-07-3

- Molecular Formula : C₁₁H₁₄N₂O₂S

- Key Difference : Cyclopentylsulfanyl group at 2-position.

- Impact : The sulfur-containing substituent may confer redox activity or metal-binding properties absent in the target compound .

Biological Activity

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropylamino group, which can influence its pharmacological properties. The following sections will explore its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O2. Its structure features a pyrimidine ring substituted with a cyclopropylamino group and a carboxylic acid functionality, which may enhance its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrimidine compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Activity Type |

|---|---|---|

| This compound | Staphylococcus aureus | Bactericidal |

| 2-Amino-8-cyclopropyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | Escherichia coli | Bacteriostatic |

| 4-Methylpyrimidine derivatives | Klebsiella pneumoniae | Bactericidal |

The mechanism through which this compound exerts its biological effects likely involves interaction with bacterial enzymes or receptors. For instance, its structural components may inhibit key metabolic pathways in bacteria, leading to cell death or growth inhibition .

Study on Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against various pathogens. The compound was tested in vitro using standard disk diffusion methods. Results showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Preliminary results indicated favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed that at therapeutic doses, the compound exhibited low cytotoxicity in human cell lines, making it a candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.